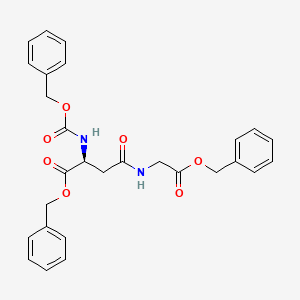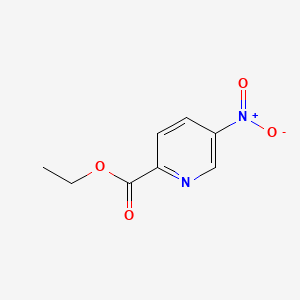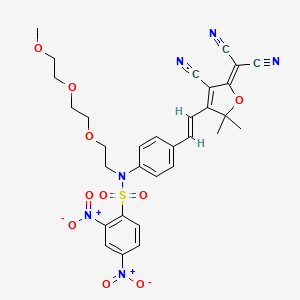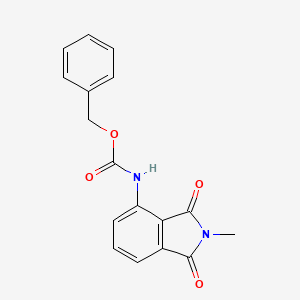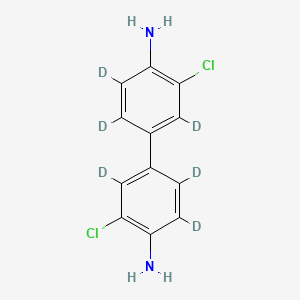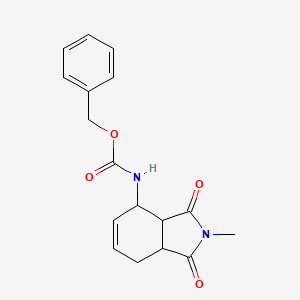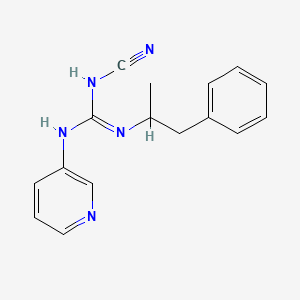
1,2,4,5-Tetrametilbenceno-3,6-D2
Descripción general
Descripción
1,2,4,5-Tetramethylbenzene-3,6-D2 is a variant of 1,2,4,5-tetramethylbenzene, also known as Durene . It appears as colorless crystals with a camphor-like odor . The molecular formula is C10H12D2 .
Synthesis Analysis
Durene is produced by methylation of other methylated benzene compounds such as p-xylene and pseudocumene . It is a component of coal tar and was first prepared from pseudocumene in 1870 . In industry, a mixture of xylenes and trimethylbenzenes is alkylated with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetramethylbenzene-3,6-D2 consists of a benzene ring substituted with four methyl groups and two deuterium atoms . The average mass is 136.230 Da .Chemical Reactions Analysis
Durene is a relatively easily oxidized benzene derivative, with E1/2 of 2.03 V vs NHE . Its nucleophilicity is comparable to that of phenol . It is readily halogenated on the ring . Nitration gives the dinitro derivative, a precursor to duroquinone .Physical And Chemical Properties Analysis
1,2,4,5-Tetramethylbenzene-3,6-D2 has a density of 0.838 g/mL at 25 °C . The melting point is 79.2 °C, and the boiling point is 192 °C at 760mmHg . It is insoluble in water .Aplicaciones Científicas De Investigación
Estudios de degradación ambiental
1,2,4,5-Tetrametilbenceno: (1,2,4,5-TeMB) se estudia por su comportamiento en el medio ambiente, particularmente su degradación iniciada por radicales hidroxilo (OH) . Este compuesto, al ser un compuesto orgánico volátil (VOC), está presente en las aguas residuales aceitosas y puede sufrir diversas reacciones como sustitución, abstracción y adición con radicales OH tanto en la atmósfera como en las aguas residuales . Comprender estos mecanismos es crucial para evaluar el impacto ambiental del 1,2,4,5-TeMB y desarrollar estrategias para su eliminación o gestión.
Modelado cinético
La cinética de reacción del 1,2,4,5-TeMB con radicales OH es de gran interés. Se han realizado investigaciones para calcular la constante de velocidad de reacción total, que es esencial para modelar el comportamiento del compuesto en condiciones atmosféricas . Estos estudios ayudan a predecir la vida útil y los productos de transformación del 1,2,4,5-TeMB en el medio ambiente.
Evaluación de la ecotoxicidad
Se realizan evaluaciones ecotoxicológicas para determinar el impacto del 1,2,4,5-TeMB en la vida acuática. Se ha encontrado que es muy tóxico para los peces, la daphnia y las algas verdes . Estas evaluaciones son vitales para comprender los riesgos potenciales que plantea el compuesto a los ecosistemas y para fines regulatorios.
Análisis de contaminantes fotoquímicos
Como VOC, el 1,2,4,5-TeMB juega un papel en la formación de contaminantes fotoquímicos y la formación de aerosoles orgánicos secundarios (SOA) . La investigación en esta área se centra en la contribución del compuesto a la bruma urbana, el smog fotoquímico y su influencia en la contaminación regional del ozono atmosférico y los niveles de PM2.5.
Síntesis de materiales
1,2,4,5-Tetrametilbenceno: se utiliza como precursor del anhídrido piromelítico . Este dianhydride es un ingrediente clave en la fabricación de agentes de curado, adhesivos y materiales de recubrimiento. También se utiliza en la producción de materias primas para plásticos de ingeniería, como las poliimidas, y como agente de reticulación para resinas alquídicas .
Mecanismo De Acción
Target of Action
1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene , is a volatile organic compound (VOC) that primarily targets the atmosphere and wastewater environments . It interacts with OH radicals present in these environments, leading to substitution, abstraction, and addition reactions .
Mode of Action
The compound’s interaction with its targets involves the H atoms from the CH3 group and the benzene ring, which are the most active sites in 1,2,4,5-Tetramethylbenzene-3,6-D2 . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring . These reactions can occur in both the gas and aqueous phases .
Biochemical Pathways
The biochemical pathways affected by 1,2,4,5-Tetramethylbenzene-3,6-D2 involve the degradation of the compound in the environment. The OH-initiated degradation of 1,2,4,5-Tetramethylbenzene-3,6-D2 in the environment reduces its toxicity . The total reaction rate constant is calculated to be 2.36×10−10 cm3 molecule−1 s−1 at 1 atm and 298 K in the atmosphere .
Pharmacokinetics
It’s known that the compound is volatile and can be found in both the gas and aqueous phases . This suggests that it can be distributed widely in the environment. The rate constant in the aqueous phase is much lower than that in the gas phase , indicating different bioavailability in different environments.
Result of Action
The molecular and cellular effects of 1,2,4,5-Tetramethylbenzene-3,6-D2’s action are primarily related to its environmental impact. As a VOC, it plays a role in photochemical oxidation cycles in the atmosphere . Its degradation reduces its toxicity and potential harm to aquatic life .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 1,2,4,5-Tetramethylbenzene-3,6-D2. Its reactions with OH radicals can occur in both the atmosphere and wastewater . The compound is stable under recommended storage conditions , but it should be kept away from oxidizing agents . It’s also important to avoid release to the environment due to its potential toxicity .
Safety and Hazards
Direcciones Futuras
Durene is a significant byproduct of the production of gasoline from methanol via the "MTG (Methanol to Gasoline) process" . It is used in the manufacture of some raw materials for engineering plastics (polyimides) and cross-linking agent for alkyd resins . It is also a suitable starting material for the synthesis of hexamethylbenzene .
Propiedades
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


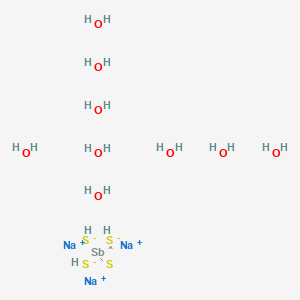
palladium Tetrafluoroborate](/img/no-structure.png)
